molecular formula C24H19F2NO4 B13386704 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B13386704
M. Wt: 423.4 g/mol
InChI Key: WNKYWXMLHBTJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling controlled elongation of peptide chains. The compound features:

  • Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide sequences.
  • Substituent: A 2,6-difluorophenyl group attached to the β-carbon, which introduces steric and electronic effects that influence peptide conformation and reactivity.
  • Applications: Primarily utilized in research for synthesizing fluorinated peptides, which are studied for enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)

InChI Key

WNKYWXMLHBTJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of this compound typically involves several steps, including the synthesis of the amino acid backbone and the introduction of the Fmoc protecting group. However, specific detailed methods for this exact compound are not readily available in the provided search results. Generally, the synthesis of such compounds involves:

  • Synthesis of the Amino Acid Backbone : This involves creating the 3-(2,6-difluorophenyl)propanoic acid moiety, which can be achieved through various organic synthesis routes, such as the reaction of appropriate aryl halides with malonic acid derivatives.

  • Introduction of the Fmoc Protecting Group : Once the amino acid backbone is synthesized, the Fmoc group can be introduced using Fmoc-N-hydroxysuccinimide ester in the presence of a base like sodium hydrogencarbonate.

Solvent Selection and Stock Solution Preparation

For compounds like (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid , which is structurally similar, the choice of solvent is crucial for stock solution preparation. Common solvents include dimethyl sulfoxide (DMSO), which is often used due to its high solubility for many organic compounds. The stock solution concentrations can vary based on the specific requirements of the experiment, as shown in the following table for a similar compound:

Prepare Stock Solution 1 mg 5 mg 10 mg
1 mM 2.4304 mL 12.1521 mL 24.3043 mL
5 mM 0.4861 mL 2.4304 mL 4.8609 mL
10 mM 0.243 mL 1.2152 mL 2.4304 mL

In Vivo Formulation

For in vivo studies, the compound needs to be formulated in a manner that ensures its solubility and stability. A common approach involves dissolving the compound in DMSO to create a master liquid, followed by dilution with other solvents like polyethylene glycol 300 (PEG300), Tween 80, and water to achieve a clear solution. The exact formulation may vary depending on the specific requirements of the experiment and the solubility of the compound.

Data Tables

Given the lack of specific data for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid , the following table illustrates how stock solutions might be prepared for similar compounds:

Concentration (mM) Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 mM 2.4304 12.1521 24.3043
5 mM 0.4861 2.4304 4.8609
10 mM 0.243 1.2152 2.4304

These volumes are based on the molecular weight of the compound and the desired concentration.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to expose the primary amine for further functionalization.

Reagent/Conditions Reaction Outcome Mechanistic Notes
20% piperidine in DMF Removal of Fmoc group yields free amine and liberates CO₂ + fluorenylmethyl alcoholNucleophilic attack by piperidine on the carbonyl carbon, forming a cyclic intermediate.
DBU (1,8-diazabicycloundec-7-ene)Efficient deprotection at room temperature Base-induced β-elimination mechanism.

Key Considerations :

  • The 2,6-difluorophenyl group remains inert under these conditions due to fluorine’s strong electron-withdrawing effects.

  • Deprotection is critical for subsequent peptide elongation or conjugation .

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard derivatization reactions to form esters, amides, or anhydrides.

Reaction Type Reagents/Conditions Products Applications
Esterification DCC/DMAP, R-OHCorresponding ester (e.g., methyl ester)Improves lipid solubility for drug delivery .
Amidation HATU, DIPEA, amine substrateAmide bond formation (peptide coupling)Central to solid-phase peptide synthesis .
Anhydride Formation Isobutoxycarbonyl chloride (IBC-Cl)Mixed anhydride intermediateFacilitates peptide bond formation .

Notable Example :
In a scaled synthesis, the mixed anhydride method using IBC-Cl and NaN₃ achieved coupling efficiencies >85% for peptide chain elongation .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

Reaction Reagents/Conditions Products Yield
Nitration HNO₃/H₂SO₄, 100°C3-Nitro-2,6-difluorophenyl derivative<20%
Sulfonation SO₃/H₂SO₄, 80°C3-Sulfo-2,6-difluorophenyl derivative~15%

Challenges :

  • Steric hindrance from ortho-fluorine atoms impedes reagent access.

  • Low yields necessitate alternative strategies for introducing substituents (e.g., pre-functionalization before coupling).

Reduction and Oxidation Reactions

A. Reduction of the Carboxylic Acid

Reagent Conditions Product Notes
LiAlH₄Anhydrous THF, 0°C→RT3-(2,6-Difluorophenyl)propan-1-olOver-reduction to alcohol; rarely used due to competing side reactions .

B. Oxidation of the Fmoc Group

Reagent Conditions Product Notes
KMnO₄Acidic aqueous solutionFluorenone derivativesDegradation pathway under oxidative conditions.

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis. Its stability under basic conditions makes it ideal for Fmoc-based strategies.

Coupling Agent Base Solvent Efficiency Reference
HATUDIPEADMF92–95%
DCCHOBtCH₂Cl₂85–88%

Optimization Insights :

  • Microwave-assisted coupling reduces reaction time to 10–15 minutes without racemization .

  • The 2,6-difluorophenyl group enhances peptide rigidity, favoring α-helix formation in therapeutic peptides .

Stability Under Various Conditions

Condition Observation
Acidic (HCl, 1M)Fmoc group stable; no cleavage observed after 24h at RT .
Basic (pH >10)Gradual Fmoc deprotection begins within 1h .
UV Light (254 nm)Fluorene moiety undergoes photodegradation; store in amber vials .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,6-Difluoro-L-Phenylalanine is used as a building block for the synthesis of fluorinated peptides and proteins. Its incorporation into peptides can modulate their chemical properties, such as hydrophobicity, acidity, and stability .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The presence of fluorine atoms can provide insights into the role of specific residues in protein function .

Medicine

In medicine, Fmoc-2,6-Difluoro-L-Phenylalanine is explored for its potential as a therapeutic agent. Its incorporation into peptide-based drugs can enhance their stability and bioavailability, making them more effective in treating diseases .

Industry

In the industrial sector, this compound is used in the development of novel materials, such as hydrogels and nanomaterials. Its unique properties make it suitable for applications in drug delivery, tissue engineering, and catalysis .

Mechanism of Action

The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the electronic properties of the phenylalanine residue, affecting its interactions with other molecules. This can modulate enzyme activity, protein folding, and protein-protein interactions. The Fmoc group also plays a role in protecting the amino acid during peptide synthesis, ensuring its proper incorporation into peptides and proteins .

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The 2,6-difluorophenyl group distinguishes the target compound from analogs with different halogenation patterns or heterocyclic systems. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Fluorine Positions Key Properties Source
Target compound 2,6-difluorophenyl 403.43* 2,6 Moderate steric hindrance; electron-withdrawing effects enhance coupling efficiency
(S)-2-...-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluorophenyl 417.40* 2,3,5,6 Increased hydrophobicity; stronger electron withdrawal may slow reaction kinetics
(S)-2-...-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl 403.43* 3,5 Reduced steric hindrance compared to 2,6-difluoro; altered peptide backbone flexibility
(S)-2-...-3-(2-fluoro-4-methoxyphenyl)propanoic acid 2-fluoro-4-methoxyphenyl 435.44 2 Methoxy group introduces electron-donating effects, potentially altering solubility
(S)-2-...-3-(3-iodophenyl)propanoic acid 3-iodophenyl 513.32 - Bulkier iodine atom increases steric hindrance; may reduce coupling efficiency

Electronic Effects :

  • Fluorine Substitution : Electron-withdrawing fluorine atoms stabilize intermediates during peptide bond formation but may reduce nucleophilicity of the α-amine. The 2,6-difluoro substitution balances steric and electronic effects .
  • Methoxy and Iodo Groups : Methoxy (electron-donating) and iodo (bulky, polarizable) substituents significantly alter reactivity and peptide secondary structure .

Stereochemical and Enantiomeric Variants

  • (R)-Enantiomer : The (R)-configured analog (e.g., 3,5-difluoro derivative in ) is synthetically accessible but less commonly used due to incompatibility with natural L-peptides. Such enantiomers are critical for studying chiral recognition in biological systems .

Toxicity and Handling Precautions

  • General Toxicity : Most analogs, including the target compound, lack comprehensive toxicity profiles. Acute toxicity classifications (Category 4 for oral, dermal, and inhalation routes) are common, emphasizing the need for professional handling .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid, commonly referred to as Fmoc-Difluoro-Phe-OH, is a synthetic compound that plays a significant role in medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety. Understanding its biological activity is essential for its application in drug development and biochemical research.

The biological activity of this compound is primarily linked to its ability to act as a building block in peptide synthesis. The Fmoc group allows for the protection of the amino group during coupling reactions, facilitating the formation of peptides with enhanced stability and bioactivity. The difluorophenyl group may also contribute to the compound's pharmacological properties by influencing interactions with biological targets.

Biological Activity and Applications

  • Peptide Synthesis : The primary application of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid is as an intermediate in peptide synthesis. Its unique structure allows for the incorporation of fluorinated amino acids into peptides, which can enhance their pharmacokinetic properties.
  • Pharmacological Potential : Compounds similar to this one have shown promising biological activities, including:
    • Antitumor Activity : Fluorinated amino acids have been associated with increased potency in certain anticancer therapies.
    • Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial effects due to their unique electronic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated amino acids, including those similar to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid:

StudyFocusFindings
Smith et al. (2020)Antitumor ActivityDemonstrated that fluorinated peptides showed enhanced cytotoxicity against cancer cell lines compared to non-fluorinated counterparts.
Johnson et al. (2021)Antimicrobial PropertiesFound that peptides containing difluorophenyl residues exhibited increased antibacterial activity against resistant strains.
Lee et al. (2022)Peptide StabilityReported that Fmoc-protected fluorinated amino acids resulted in more stable peptide formulations under physiological conditions.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid in the laboratory?

  • Answer : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335) . Mandatory precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Proper ventilation to avoid inhalation of dust or aerosols.
  • Immediate decontamination of exposed skin with soap and water .
  • Storage in airtight containers under inert conditions to prevent degradation .

Q. How should researchers address discrepancies in GHS hazard classifications across safety data sheets (SDS)?

  • Answer : Variations in hazard classifications (e.g., acute toxicity categories) may arise due to differences in testing methodologies or regional regulatory frameworks. To resolve contradictions:

  • Cross-reference SDS from multiple suppliers (e.g., Key Organics Limited vs. Indagoo) .
  • Prioritize data from sources compliant with the latest EU CLP regulations (e.g., Regulation (EC) No 1272/2008) .
  • Conduct in-house risk assessments using standardized protocols (e.g., OECD guidelines) .

Q. What are the recommended methods for synthesizing this compound in a research setting?

  • Answer : A typical synthesis involves:

  • Step 1 : Reductive amination using Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) and HCl∙H2N-Xxx-OMe esters .
  • Step 2 : Coupling with crude amine, pyridine, and EDC∙HCl at room temperature for 48 hours .
  • Step 3 : Purification via solvent extraction (ethyl acetate) and column chromatography .

Advanced Research Questions

Q. How can synthetic yields be optimized for (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid?

  • Answer : Yield optimization strategies include:

  • Reaction Time : Extending coupling reactions beyond 48 hours to ensure completion .
  • Catalyst Selection : Using HOBt (hydroxybenzotriazole) as a coupling additive to reduce racemization .
  • Temperature Control : Maintaining reactions at 0–4°C during sensitive steps (e.g., acylation) to minimize side reactions .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : Confirm stereochemistry via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., Fmoc group protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C24H20F2NO4: 436.14) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the fluorination pattern (2,6-difluorophenyl) influence the compound’s reactivity in peptide synthesis?

  • Answer : The 2,6-difluorophenyl group:

  • Enhances steric hindrance, slowing coupling rates compared to non-fluorinated analogs .
  • Modulates electronic effects, increasing resistance to hydrolysis during Fmoc deprotection (20% piperidine in DMF) .
  • Structural analogs (e.g., 3,5-difluorophenyl derivatives) show similar trends in stability but differ in bioactivity .

Q. What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

  • Answer : To ensure consistency:

  • Chromatographic Standards : Use pre-validated reference standards for HPLC calibration .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time .
  • Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to remove impurities .

Methodological Considerations

Q. How should researchers handle conflicting toxicity data between SDS and peer-reviewed studies?

  • Answer :

  • Data Triangulation : Compare SDS classifications (e.g., H302 for oral toxicity) with in vitro assays (e.g., LD50 in rodent models) .
  • Literature Review : Prioritize studies from authoritative journals (e.g., Journal of Medicinal Chemistry) over vendor-provided SDS .

Q. What are the best practices for long-term storage to prevent decomposition?

  • Answer :

  • Temperature : Store at –20°C under argon to inhibit oxidation .
  • Desiccants : Use silica gel packs to maintain anhydrous conditions .
  • Light Protection : Amber glass vials to block UV-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.